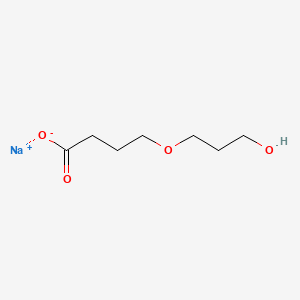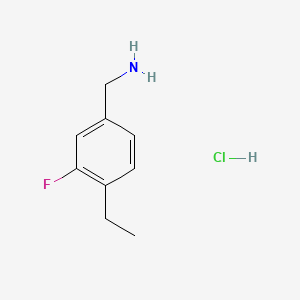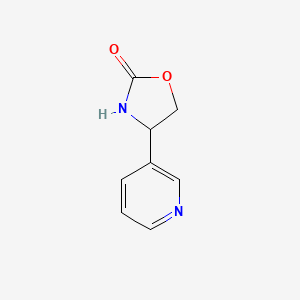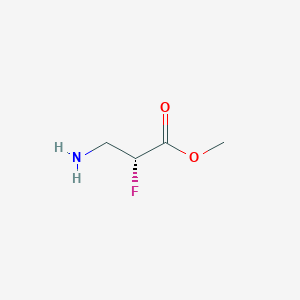![molecular formula C24H23NO4 B13534673 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of the tricyclo[3.2.1.0,2,7]octane core adds to its structural complexity and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclo[3.2.1.0,2,7]octane core can be synthesized through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final coupling of the Fmoc-protected amino group to the tricyclic core is achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted Fmoc derivatives.
Chemistry:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups during chain elongation.
Organic Synthesis: The tricyclic core can serve as a building block for more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities.
Bioconjugation: The Fmoc group can be used to modify biomolecules for various applications.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Catalysis: The tricyclic core may serve as a ligand in catalytic processes.
Mécanisme D'action
The mechanism of action of 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid largely depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The tricyclic core can interact with various molecular targets, potentially influencing biological pathways.
Comparaison Avec Des Composés Similaires
9-Fluorenylmethoxycarbonyl chloride: Used for introducing the Fmoc group.
Tricyclo[3.2.1.0,2,7]octane derivatives: Similar tricyclic structures with different functional groups.
Uniqueness: The combination of the Fmoc group with the tricyclic core makes this compound unique. The Fmoc group provides a versatile protecting group for peptide synthesis, while the tricyclic core offers structural rigidity and potential reactivity.
Propriétés
Formule moléculaire |
C24H23NO4 |
|---|---|
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
8-(9H-fluoren-9-ylmethoxycarbonylamino)tricyclo[3.2.1.02,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C24H23NO4/c26-22(27)24-19-10-9-13(11-20(19)24)21(24)25-23(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-21H,9-12H2,(H,25,28)(H,26,27) |
Clé InChI |
GACOKZOKTDGOTO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3C2(C(C1C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)




amine hydrochloride](/img/structure/B13534670.png)
